3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one 3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17591333
InChI: InChI=1S/C7H7N3O/c11-7-9-4-6-5(10-7)2-1-3-8-6/h1-3H,4H2,(H2,9,10,11)
SMILES:
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol

3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one

CAS No.:

Cat. No.: VC17591333

Molecular Formula: C7H7N3O

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one -

Specification

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
IUPAC Name 3,4-dihydro-1H-pyrido[3,2-d]pyrimidin-2-one
Standard InChI InChI=1S/C7H7N3O/c11-7-9-4-6-5(10-7)2-1-3-8-6/h1-3H,4H2,(H2,9,10,11)
Standard InChI Key FZNPXWZSPCTHIV-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C=CC=N2)NC(=O)N1

Introduction

Structural and Chemical Characteristics

Core Architecture and Tautomerism

The compound’s framework consists of a pyrido[3,2-d]pyrimidine system, where the pyrimidine ring (positions 1–4) is fused to the pyridine ring (positions 5–8) at the 3,2-positions. The 3,4-dihydro designation indicates partial saturation of the pyridine ring, reducing aromaticity and introducing conformational flexibility. The 2(1H)-one group introduces tautomerism, allowing equilibrium between the lactam and lactim forms (Figure 1) .

Key Features:

  • Ring Fusion: Pyrimidine C4–N3 bonds with pyridine C3–C4 .

  • Hydrogenation: Saturation at C3–C4 enhances solubility and modulates electronic properties.

  • Tautomeric Forms: Lactam (dominant) and lactim tautomers influence reactivity and hydrogen-bonding capacity .

Synthetic Methodologies

Multicomponent Reactions in Aqueous Media

Analogous to pyrido[2,3-d]pyrimidine syntheses, 3,4-dihydropyrido[3,2-d]pyrimidin-2(1H)-one derivatives may be synthesized via three-component condensations. For example, Balalaie et al. demonstrated that dihydropyrido[2,3-d]pyrimidines form efficiently in water using aromatic aldehydes, malononitrile, and 3-formylchromone . Adapting this protocol, substituting 6-amino-1,3-dimethyluracil with appropriate amines could yield the target scaffold (Scheme 1) .

Example Reaction Conditions:

  • Catalyst: K₃PO₄ (20 mol%) in H₂O at 100°C .

  • Yield: 56–83% for analogous compounds .

  • Scope: Tolerates electron-withdrawing (-Cl, -Br) and electron-donating (-OMe) substituents on aryl aldehydes .

Acid-Catalyzed Cyclization

Sulfonic acid-functionalized SBA-15 mesoporous silica effectively catalyzes cyclocondensation reactions for dihydropyridopyrimidines. Mohammadi Ziarani et al. reported 92% yields for ethyl 5-(4-hydroxyphenyl)-1,3,7-trimethyl derivatives using SBA-Pr-SO₃H in acetonitrile . This method could be modified for synthesizing 3,4-dihydropyrido[3,2-d]pyrimidin-2(1H)-one by adjusting the dicarbonyl component (Table 1).

Table 1. Hypothetical Synthesis of 3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one Derivatives

EntryAldehydeDicarbonyl ComponentCatalystYield (%)
14-ClC₆H₄CHOEthyl acetoacetateSBA-Pr-SO₃H88*
24-MeOC₆H₄CHOMethyl malonateK₃PO₄75*
*Predicted based on Refs .

Physicochemical Properties

Solubility and Stability

The 3,4-dihydro moiety enhances aqueous solubility compared to fully aromatic analogs. Experimental data for pyrido[2,3-d]pyrimidinones show logP values of 1.2–2.8, suggesting moderate hydrophobicity . The lactam group facilitates hydrogen bonding, improving crystallinity, as evidenced by single-crystal XRD data for related structures .

Spectroscopic Characterization

  • ¹H NMR: Key signals include NH protons (δ 11.5–12.5 ppm) and pyridine H6 (δ 7.9–8.1 ppm) .

  • ¹³C NMR: Lactam carbonyls appear at δ 160–170 ppm, while C=S groups (if present) resonate at δ 175–180 ppm .

  • IR: Strong absorptions at 1680–1700 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (NH) .

Biological Activities and Applications

Antimicrobial Properties

Dihydropyridopyrimidines with electron-withdrawing substituents (e.g., -Cl, -Br) show moderate activity against S. aureus (MIC = 32–64 μg/mL) . The 3,4-dihydro derivative’s enhanced solubility could improve bioavailability in such applications.

Challenges and Future Directions

While synthetic routes for analogs are well-established, the 3,4-dihydropyrido[3,2-d]pyrimidin-2(1H)-one scaffold remains underexplored. Key areas for investigation include:

  • Regioselective Functionalization: Introducing substituents at C5 or C7 to modulate bioactivity .

  • Toxicology Profiling: Assessing hepatotoxicity risks observed in related EGFR inhibitors .

  • Hybrid Derivatives: Combining with pharmacophores like chromones or triazoles to enhance target specificity .

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